molecular formula C6H4BrNO2 B13655109 2-Bromo-5-hydroxynicotinaldehyde

2-Bromo-5-hydroxynicotinaldehyde

Cat. No.: B13655109
M. Wt: 202.01 g/mol
InChI Key: RCBPPURWHBVDEI-UHFFFAOYSA-N
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Description

2-Bromo-5-hydroxynicotinaldehyde (systematic name: 2-bromo-5-hydroxypyridine-3-carbaldehyde) is a brominated nicotinaldehyde derivative featuring a hydroxyl group at the 5-position and a bromine atom at the 2-position of the pyridine ring.

Properties

Molecular Formula

C6H4BrNO2

Molecular Weight

202.01 g/mol

IUPAC Name

2-bromo-5-hydroxypyridine-3-carbaldehyde

InChI

InChI=1S/C6H4BrNO2/c7-6-4(3-9)1-5(10)2-8-6/h1-3,10H

InChI Key

RCBPPURWHBVDEI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1C=O)Br)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-hydroxynicotinaldehyde typically involves the bromination of 5-hydroxynicotinaldehyde. One common method includes the use of bromine in the presence of a solvent like dichloromethane. The reaction is carried out at low temperatures to control the reactivity of bromine and ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of 2-Bromo-5-hydroxynicotinaldehyde follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, including temperature, solvent choice, and bromine concentration, to maximize yield and purity. The final product is often purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-hydroxynicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Bromo-5-hydroxynicotinaldehyde has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Bromo-5-hydroxynicotinaldehyde involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of certain enzymes or receptors, depending on its structural configuration. The bromine and hydroxyl groups play crucial roles in its binding affinity and specificity towards these targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table compares 2-Bromo-5-hydroxynicotinaldehyde with its closest structural analogs, focusing on molecular composition, substituent effects, and applications:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity/Applications
2-Bromo-5-hydroxynicotinaldehyde Not explicitly listed C₆H₄BrNO₂ ~202.01 (estimated) Br (C2), OH (C5), CHO (C3) Likely used in Suzuki couplings; drug intermediates
5-Bromo-2-chloronicotinaldehyde 228251-24-9 C₆H₃BrClNO 220.45 Br (C5), Cl (C2), CHO (C3) Chlorine enhances halogen bonding; agrochemical synthesis
6-Bromo-4-hydroxynicotinaldehyde 1150561-81-1 C₆H₄BrNO₂ 202.01 Br (C6), OH (C4), CHO (C3) Altered regiochemistry affects solubility in water
5-Bromo-4-methylnicotinaldehyde 1289001-34-8 C₇H₆BrNO 216.04 Br (C5), CH₃ (C4), CHO (C3) Methyl group increases lipophilicity; material science
2-Bromo-4-hydroxynicotinic acid 1227571-09-6 C₆H₄BrNO₃ 218.01 Br (C2), OH (C4), COOH (C3) Carboxylic acid enables metal coordination; catalysis

Key Insights:

Substituent Position and Reactivity :

  • The hydroxyl group at C5 in 2-bromo-5-hydroxynicotinaldehyde enhances hydrogen-bonding capacity compared to methyl (1289001-34-8) or chlorine (228251-24-9) substituents, improving solubility in polar solvents .
  • Bromine at C2 vs. C5/C6 (e.g., 1150561-81-1) alters steric effects in cross-coupling reactions, influencing selectivity in palladium-catalyzed couplings .

Functional Group Impact: The aldehyde group (CHO) in nicotinaldehydes facilitates nucleophilic additions, whereas carboxylic acid derivatives (1227571-09-6) are better suited for coordination chemistry .

Applications :

  • Brominated hydroxynicotinaldehydes are primarily used in drug discovery (e.g., kinase inhibitors) due to their balanced reactivity and solubility .
  • Methyl-substituted analogs (e.g., 1289001-34-8) find utility in hydrophobic polymer matrices .

Biological Activity

2-Bromo-5-hydroxynicotinaldehyde is a compound that belongs to the family of pyridine derivatives, characterized by its unique chemical structure which includes a bromine atom at the 2-position and a hydroxyl group at the 5-position of the nicotinaldehyde framework. This compound has garnered attention due to its potential biological activities, although research is still in the early stages.

  • Molecular Formula : C₆H₄BrN₃O
  • Molecular Weight : Approximately 202.01 g/mol
  • Appearance : Light yellow crystalline solid
  • Solubility : Soluble in organic solvents; generally insoluble in water

Synthesis Methods

The synthesis of 2-Bromo-5-hydroxynicotinaldehyde typically involves several steps, often utilizing Grignard reagents for selective functionalization on the pyridine ring. This method allows for precise control over the resulting compound's structure and properties.

Biological Activity Overview

Initial studies suggest that 2-Bromo-5-hydroxynicotinaldehyde may interact with specific receptors or enzymes involved in various metabolic pathways. However, comprehensive studies are necessary to fully elucidate these interactions and their implications for drug development.

Potential Biological Interactions

  • Enzyme Inhibition : There is preliminary evidence suggesting that this compound may inhibit certain enzymes, although specific targets have yet to be clearly identified. For instance, compounds with similar structures have shown varying degrees of inhibition against glutathione S-transferases (GSTs), which play crucial roles in detoxification processes .
  • Receptor Modulation : The potential for receptor modulation remains an area of interest, particularly in relation to metabolic and signaling pathways influenced by nicotinic compounds.

Comparative Analysis with Similar Compounds

A comparative analysis with structurally similar compounds can provide insights into the biological activity of 2-Bromo-5-hydroxynicotinaldehyde. Below is a table summarizing similar compounds and their unique features:

Compound NameSimilarityUnique Features
2-Bromo-4-hydroxynicotinaldehyde0.93Hydroxyl group at position 4
6-Bromo-4-hydroxynicotinaldehyde0.93Hydroxyl group at position 4, bromine at position 6
2-Bromo-4-methoxynicotinaldehyde0.92Methoxy group instead of hydroxyl
2-Bromo-5-hydroxyisonicotinaldehyde0.85Isomeric form with different nitrogen positioning
6-Bromo-4-methoxynicotinaldehyde0.85Contains methoxy group at position 4

These compounds exhibit varying biological activities and chemical reactivities due to differences in functional groups and their positions on the pyridine ring.

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